molecular formula C14H12N2O B1653962 N-Phenyl-3-(pyridin-4-yl)prop-2-enamide CAS No. 20745-51-1

N-Phenyl-3-(pyridin-4-yl)prop-2-enamide

Cat. No.: B1653962
CAS No.: 20745-51-1
M. Wt: 224.26 g/mol
InChI Key: NWTBOZPPBLPZSI-UHFFFAOYSA-N
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Description

N-Phenyl-3-(pyridin-4-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a phenyl group attached to the amide nitrogen and a pyridin-4-yl substituent at the β-position of the propenamide backbone. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. Studies on its physicochemical behavior in ethanol solutions revealed concentration- and temperature-dependent changes in ultrasonic velocity, viscosity, and density, suggesting strong solute-solvent interactions dominated by hydrogen bonding and dipole-dipole forces .

Properties

CAS No.

20745-51-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-phenyl-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C14H12N2O/c17-14(16-13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H,(H,16,17)

InChI Key

NWTBOZPPBLPZSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated N-Arylcinnamamides

Chlorinated analogs, such as 4-chloro- and 3,4-dichloro-N-arylcinnamamides, exhibit enhanced antibacterial activity compared to non-halogenated derivatives. For example:

  • 3,4-Dichlorocinnamanilides demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria (Mycobacterium smegmatis, M. tuberculosis), with submicromolar MIC values. Their lipophilicity (logP ~3.5–4.2) correlates with improved membrane penetration .
  • For instance, 3,4-dichloro derivatives show cytotoxicity to mammalian cells at >10 µM, whereas pyridinyl analogs may exhibit lower toxicity due to reduced electrophilicity .

Weinreb Amide Derivatives

The Weinreb amide analog, (2E)-N-Methoxy-N-methyl-3-(pyridin-4-yl)prop-2-enamide , differs in the amide substituent (methoxy-methyl vs. phenyl). This modification enhances stability against hydrolysis and facilitates ketone synthesis via Grignard reactions. Spectroscopic data (¹H NMR: δ 8.65–7.20 ppm; IR: 1651 cm⁻¹ C=O stretch) confirm conjugation across the α,β-unsaturated system, similar to the parent compound .

Cyano-Substituted Analogs

(2E)-N-Benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide introduces a cyano group at the α-position and a benzyl group on the amide nitrogen. However, this may also elevate cytotoxicity, as seen in cyano-containing anticancer agents .

Pyrimidine and Indole Hybrids

Compounds like N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide (osimertinib mesylate) incorporate complex heterocyclic systems. These hybrids target tyrosine kinases (e.g., EGFR) and demonstrate clinical efficacy in oncology, highlighting the versatility of the propenamide scaffold in drug design .

Physicochemical and Structural Insights

  • Solubility and Interactions: N-Phenyl-3-(pyridin-4-yl)prop-2-enamide exhibits moderate solubility in ethanol, with adiabatic compressibility (βad) and free volume (Vf) decreasing as concentration increases, indicative of structured solvent networks . Chlorinated analogs, in contrast, show higher lipophilicity, favoring membrane association .
  • Electronic Effects: Pyridine’s electron-deficient ring in the parent compound enhances dipole interactions, while chlorinated or cyano-substituted analogs amplify electrophilic character for covalent target binding.

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